Benzyl alcohol, alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl)-, hydrochloride
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Overview
Description
Benzyl alcohol, alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl)-, hydrochloride is a chemical compound known for its pharmacological properties. It is often studied for its potential applications in various fields, including medicine and chemistry. This compound is characterized by its unique structure, which includes a benzyl alcohol group, a cyclopentyl ring, and a diethylamino propynyl group.
Preparation Methods
The synthesis of Benzyl alcohol, alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl)-, hydrochloride involves several steps. One common method includes the reaction of benzyl alcohol with alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl) ketone in the presence of hydrochloric acid. The reaction conditions typically require a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Benzyl alcohol, alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studies have explored its potential as a biochemical tool for investigating cellular processes.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Benzyl alcohol, alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl)-, hydrochloride involves its interaction with specific molecular targets. It acts as a competitive antagonist to acetylcholine muscarinic receptors, inhibiting their activity . This interaction affects various cellular pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar compounds include:
Phencynonate hydrochloride: Another anticholinergic agent with a similar structure and pharmacological profile.
Cyclopentylmandelic acid: Shares the cyclopentyl group but differs in its overall structure and applications.
Alpha-phenylcyclopentylacetic acid: Similar in having a cyclopentyl group but used in different chemical contexts.
Benzyl alcohol, alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties.
Properties
CAS No. |
3197-88-4 |
---|---|
Molecular Formula |
C19H28ClNO |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
(4-cyclopentyl-4-hydroxy-4-phenylbut-2-ynyl)-diethylazanium;chloride |
InChI |
InChI=1S/C19H27NO.ClH/c1-3-20(4-2)16-10-15-19(21,18-13-8-9-14-18)17-11-6-5-7-12-17;/h5-7,11-12,18,21H,3-4,8-9,13-14,16H2,1-2H3;1H |
InChI Key |
GVLRERVJTBXOSR-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC#CC(C1CCCC1)(C2=CC=CC=C2)O.[Cl-] |
Origin of Product |
United States |
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